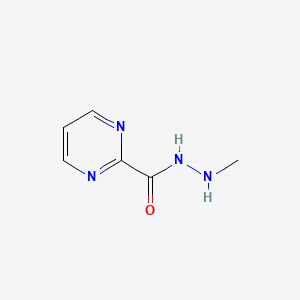
N'-Methylpyrimidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methylpyrimidine-2-carbohydrazide: is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’-Methylpyrimidine-2-carbohydrazide typically begins with pyrimidine-2-carboxylic acid.
Methylation: The carboxylic acid group is first converted to a methyl ester using methanol and an acid catalyst.
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
N-Methylation: Finally, the carbohydrazide is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield N’-Methylpyrimidine-2-carbohydrazide.
Industrial Production Methods: Industrial production methods for N’-Methylpyrimidine-2-carbohydrazide involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N’-Methylpyrimidine-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of N’-Methylpyrimidine-2-carbohydrazide.
Reduction: Various hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in DNA and RNA interactions.
Medicine:
- Explored for its potential as an anti-inflammatory and anti-cancer agent.
- Used in the development of new pharmaceuticals targeting various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of N’-Methylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2-carbohydrazide: Lacks the N-methyl group, which may affect its biological activity.
N’-Ethylpyrimidine-2-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
Pyrimidine-2-carboxamide: Contains an amide group instead of a hydrazide group, resulting in different reactivity.
Uniqueness: N’-Methylpyrimidine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N'-methylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11) |
InChI-Schlüssel |
VAGFDTHEEJDXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CNNC(=O)C1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


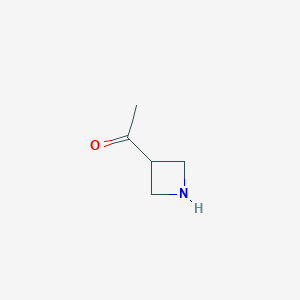

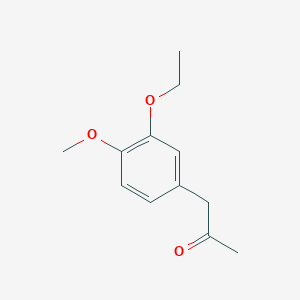


![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)
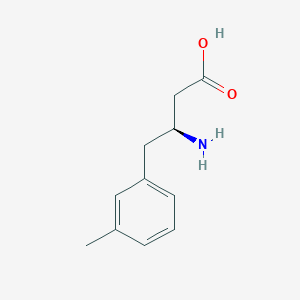


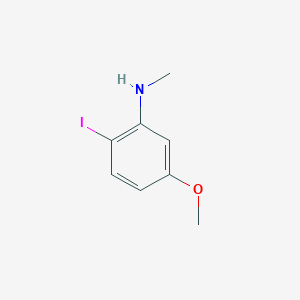
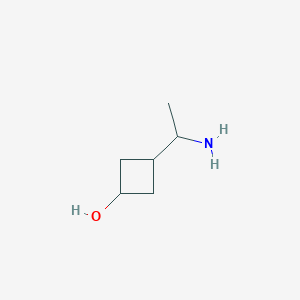
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)


